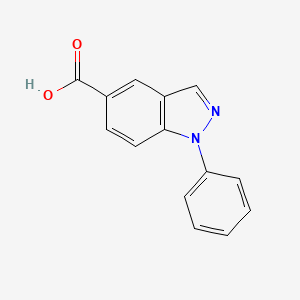
1-Phenylindazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylindazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The structure of this compound consists of an indazole ring system substituted with a phenyl group at the first position and a carboxylic acid group at the fifth position. This unique structure imparts significant chemical and biological properties to the compound.
準備方法
The synthesis of 1-Phenylindazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acid precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where phenylhydrazine reacts with a suitable carboxylic acid derivative in the presence of an acid catalyst . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the phenyl group onto the indazole ring .
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents plays a crucial role in the efficiency of the synthesis process.
化学反応の分析
1-Phenylindazole-5-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
科学的研究の応用
1-Phenylindazole-5-carboxylic acid has garnered significant attention in scientific research due to its diverse applications:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s pharmacological properties make it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Phenylindazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
1-Phenylindazole-5-carboxylic acid can be compared with other indazole derivatives to highlight its uniqueness. Similar compounds include:
Indole-3-acetic acid: A plant hormone with a similar indole ring structure but different biological functions.
Phenazine-1-carboxylic acid: An antimicrobial compound with a different ring system but similar carboxylic acid functionality.
1H-Pyrazole-5-carboxamide: A compound with a pyrazole ring and carboxamide group, used in various biological applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its combination of a phenyl group and a carboxylic acid group on the indazole ring imparts distinct reactivity and bioactivity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C14H10N2O2 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
1-phenylindazole-5-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)10-6-7-13-11(8-10)9-15-16(13)12-4-2-1-3-5-12/h1-9H,(H,17,18) |
InChIキー |
CSLVCVDABIHVMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(=O)O)C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


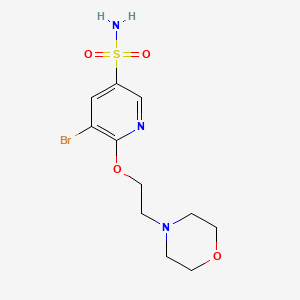
![N-benzyl-N-methyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13867797.png)
![(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene](/img/structure/B13867798.png)
![8-Piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13867801.png)
![2-(1H-imidazol-1-yl)-6-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine](/img/structure/B13867802.png)
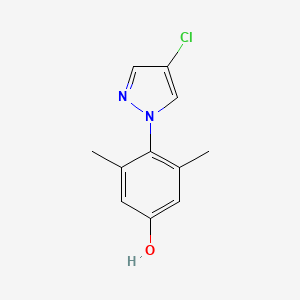
![N-[4-[[7-(2-morpholin-4-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13867806.png)
![[2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13867807.png)
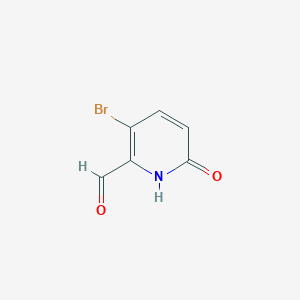
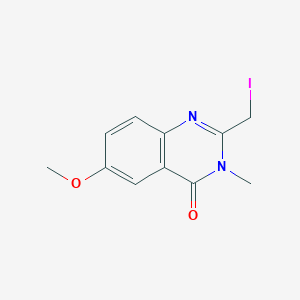
![4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13867839.png)
![3,3a,4,5,6,6a,7,8,9,10-decahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide](/img/structure/B13867846.png)

![Trimethyl-[2-[(4-nitrotriazol-1-yl)methoxy]ethyl]silane](/img/structure/B13867861.png)
